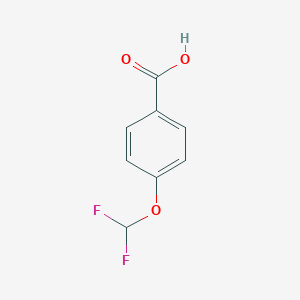

4-(Difluoromethoxy)benzoic acid

Description

Significance of the Difluoromethoxy Group in Organic Chemistry and Medicinal Chemistry

The introduction of fluorine-containing functional groups is a widely used strategy in medicinal chemistry to fine-tune the properties of drug candidates. rsc.org Among these, the difluoromethoxy (OCHF₂) group has emerged as a privileged structural motif due to its distinct physicochemical characteristics. rsc.orgnih.gov

The OCHF₂ group significantly influences a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the difluoromethoxy group highly stable and resistant to metabolic degradation. mdpi.com This enhanced stability can increase the half-life of a drug, reducing the required dose. rsc.org

Lipophilicity and Permeability: The OCHF₂ group can increase the lipophilicity of a molecule, which can improve its ability to pass through cellular membranes. nih.govmdpi.com Interestingly, the difluoromethoxy group is described as having "dynamic lipophilicity," meaning it can adjust its lipophilicity based on the surrounding chemical environment through simple bond rotation. rsc.orgnih.gov

Bioisosterism and Hydrogen Bonding: The difluoromethyl group is considered a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. rsc.orgacs.org The highly polarized C-H bond within the OCHF₂ group allows it to act as a competent hydrogen bond donor, a unique feature among many polyfluorinated groups. rsc.orgresearchgate.net This ability to form hydrogen bonds can lead to stronger interactions with biological targets, such as enzymes and receptors, potentially increasing a drug's potency and selectivity. rsc.org

Conformational Control: The presence of the difluoromethoxy group can influence the conformation of a molecule, which may lead to more favorable binding with a biological target. nih.gov

The incorporation of the difluoromethoxy group is a highly desirable approach in drug discovery, often resulting in enhanced efficacy, improved pharmacokinetic profiles, and better target specificity of the parent compound. nih.govchinesechemsoc.org

Table 1: Physicochemical Properties of the Difluoromethoxy Group

| Property | Description | Significance in Research |

|---|---|---|

| Metabolic Stability | Resistant to enzymatic degradation due to strong C-F bonds. mdpi.com | Increases the in vivo half-life of drug candidates. rsc.org |

| Lipophilicity | Enhances the molecule's fat-solubility. mdpi.com It exhibits "dynamic lipophilicity". rsc.orgnih.gov | Improves membrane permeability and absorption. nih.gov |

| Hydrogen Bond Donor | The polarized C-H bond can act as a hydrogen bond donor. rsc.orgresearchgate.net | Can enhance binding affinity and selectivity to biological targets. rsc.org |

| Bioisostere | Can mimic hydroxyl, thiol, or amine groups. rsc.orgacs.org | Allows for structural modifications to improve drug-like properties. |

Historical Context of 4-(Difluoromethoxy)benzoic Acid Research

The exploration of fluorinated organic compounds gained significant momentum in the latter half of the 20th century. Within this broader trend, the systematic investigation and development of difluoromethoxy-substituted benzoic acid derivatives, including this compound, became increasingly prominent in pharmaceutical research during the 1990s and 2000s. The synthesis and characterization of this specific compound are part of a larger effort to create and document novel fluorinated molecules for potential use in medicinal chemistry and materials science.

The most common method for synthesizing aryl difluoromethyl ethers has traditionally been the O-difluoromethylation of phenols using various difluorocarbene precursors. rsc.org The registration of this compound in chemical databases, such as its CAS number 4837-20-1, marked its formal recognition as a distinct chemical entity available for scientific study. nih.gov Its availability from various chemical suppliers indicates a sustained demand from the research community, cementing its role as a valuable building block in modern organic synthesis. chemimpex.com

Current Research Landscape and Emerging Trends for this compound

This compound and its derivatives are at the forefront of several active research areas, primarily in the discovery of new therapeutic agents. Its utility as a versatile building block allows for its incorporation into a wide array of complex molecules. chemimpex.com

Recent research highlights several key applications:

Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives of this compound are being extensively investigated for the development of selective PDE4 inhibitors. acs.org PDE4 is a key enzyme involved in inflammatory pathways, and its inhibition is a therapeutic strategy for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). acs.orggoogle.com For instance, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid is a key intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor. google.com Novel benzimidazole (B57391) derivatives incorporating the difluoromethoxy-substituted phenyl moiety have also been synthesized and evaluated as potent PDE4 inhibitors for pulmonary injury. acs.org

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Correctors: In the field of cystic fibrosis treatment, a complex derivative of this compound, known as ABBV/GLPG-2222, has been identified as a potent corrector of the F508del mutation in the CFTR protein. acs.org Research showed that introducing a difluoromethoxy group onto the chromane (B1220400) ring of the molecule led to improved potency and metabolic clearance compared to other substituents. acs.org

Anti-inflammatory and Antifibrotic Agents: Research has explored the potential of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) in treating pulmonary fibrosis. mdpi.comnih.gov Studies have shown that this compound can inhibit the epithelial-mesenchymal transition (EMT), a key process in fibrosis, by modulating the TGF-β1/Smad signaling pathway. mdpi.comnih.gov In animal models, it demonstrated the ability to improve lung function and reduce inflammation and fibrosis markers. mdpi.com

Proton Pump Inhibitors: The difluoromethoxy group is a feature in some proton pump inhibitors used to reduce gastric acid secretion. Pantoprazole, for example, contains a benzimidazole core with a difluoromethoxy substituent. ajrconline.org

Agrochemicals: Beyond pharmaceuticals, this compound is used in the formulation of herbicides and pesticides, where the difluoromethoxy group contributes to the stability and activity of the final product. chemimpex.com

The ongoing research demonstrates the continued importance of this compound as a key structural component in the design of new molecules with significant biological activity. Advances in synthetic methodologies, such as visible light photoredox catalysis, are further expanding the ability to incorporate the difluoromethoxy group and create novel compounds. nih.gov

Table 2: Recent Research Applications of this compound Derivatives

| Research Area | Example Compound/Derivative | Therapeutic Target/Application | Key Findings |

|---|---|---|---|

| Pulmonary Diseases | 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid | PDE4 Inhibition for COPD. google.com | Serves as a key intermediate for potent and selective inhibitors. acs.orggoogle.com |

| Cystic Fibrosis | 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV/GLPG-2222) | CFTR Protein Correction. acs.org | The difluoromethoxy group improved potency and metabolic stability. acs.org |

| Pulmonary Fibrosis | 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) | Inhibition of TGF-β1-induced EMT. mdpi.comnih.gov | Attenuated fibrosis and inflammation in preclinical models. mdpi.com |

| Gastroenterology | (RS)-6-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzo[d]imidazole (Pantoprazole) | Proton Pump Inhibition. ajrconline.org | The difluoromethoxy group is a key feature of this widely used drug. ajrconline.org |

| Agrochemicals | General derivatives | Herbicides and Pesticides. chemimpex.com | The difluoromethoxy group enhances stability and activity. chemimpex.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) |

| 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV/GLPG-2222) |

| Pantoprazole |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNNYLYELGBSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353232 | |

| Record name | 4-(Difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-20-1 | |

| Record name | 4-(Difluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Difluoromethoxy Benzoic Acid and Its Derivatives

Established Synthetic Routes for 4-(Difluoromethoxy)benzoic Acid

Established methods for the synthesis of this compound typically involve the formation of the difluoromethoxy group on a pre-existing benzene (B151609) ring, followed by the oxidation of a functional group to the carboxylic acid.

Oxidation Reactions in this compound Synthesis

A common and crucial step in the synthesis of this compound is the oxidation of the corresponding benzaldehyde, 4-(difluoromethoxy)benzaldehyde. The choice of oxidizing agent is critical to ensure high yield and purity.

Several oxidizing systems have been employed for this transformation. For instance, the oxidation of 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655) can be achieved using potassium permanganate (B83412) or chromium trioxide. A milder and often preferred method involves the use of hydrogen peroxide. In one process, treating 4-(difluoromethoxy)-3-(but-3-en-1-yloxy)benzaldehyde with aqueous potassium hydroxide (B78521) and hydrogen peroxide in methanol (B129727) at low temperatures (0-5°C) yields the corresponding benzoic acid. jocpr.com Similarly, 3,4-di(difluoromethoxy)benzaldehyde can be oxidized with hydrogen peroxide and potassium hydroxide in methanol to produce 3,4-di(difluoromethoxy)benzoic acid. jocpr.com The use of hydrogen peroxide in acetic acid has been noted to yield 4-(difluoromethoxy)-3-methoxybenzoic acid with 92% purity, minimizing byproducts from decarboxylation that can occur with harsher oxidants.

Another effective system for this oxidation is the combination of sulphamic acid and sodium chlorite (B76162). googleapis.comgoogle.com In this method, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293) is treated with sulphamic acid and then sodium chlorite in a solvent like acetone (B3395972) to produce 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. googleapis.comgoogle.com

Table 1: Oxidation Reactions for Benzoic Acid Synthesis

| Starting Aldehyde | Oxidizing Agent(s) | Solvent/Conditions | Product | Yield/Purity | Source |

|---|---|---|---|---|---|

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | Potassium permanganate or Chromium trioxide | Not specified | 4-(Difluoromethoxy)-3-methoxybenzoic acid | Not specified | |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | Hydrogen peroxide | Acetic acid | 4-(Difluoromethoxy)-3-methoxybenzoic acid | 92% purity | |

| 4-Difluoromethoxy-3-(but-3-en-1-yloxy)benzaldehyde | Hydrogen peroxide, Potassium hydroxide | Methanol, 0-5°C | 4-Difluoromethoxy-3-(but-3-en-1-yloxy)benzoic acid | Not specified | jocpr.com |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Sulphamic acid, Sodium chlorite | Acetone, 25-30°C | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | 25-30% | googleapis.com |

Approaches Utilizing Chlorodifluoroacetic Acid or its Derivatives

The introduction of the difluoromethoxy (-OCHF₂) group is frequently accomplished using chlorodifluoroacetic acid or its salts, such as sodium chlorodifluoroacetate. jocpr.comchemicalbook.com This method relies on the reaction of a phenolic precursor with the difluoromethylating agent. The thermal decarboxylation of sodium chlorodifluoroacetate generates the highly reactive difluorocarbene (:CF₂), which is then trapped by a phenolate (B1203915) anion. orgsyn.org

For example, 4-(difluoromethoxy)-3-hydroxybenzaldehyde is synthesized by reacting 3,4-dihydroxybenzaldehyde (B13553) with sodium chlorodifluoroacetate in the presence of a base like potassium carbonate in N,N-dimethylformamide (DMF) at temperatures of 90-100°C. jocpr.com A similar reaction starting from 4-hydroxy-3-methoxybenzaldehyde with sodium 2-chloro-2,2-difluoroacetate (B8310253) and cesium carbonate in a DMF/water mixture at 100°C produces 4-(difluoromethoxy)-3-methoxybenzaldehyde in 91% yield. chemicalbook.com The selectivity of this reaction, particularly the preferential difluoromethylation of the hydroxyl group at the 4-position over the 3-position in 3,4-dihydroxybenzaldehyde, is a key advantage. google.com

Strategies Involving 3-Halogeno-4-hydroxybenzaldehyde Intermediates

A multi-step synthesis for derivatives of this compound can begin with 3-halogeno-4-hydroxybenzaldehyde intermediates. google.com This strategy is outlined in a patented method for preparing 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. google.com

Advanced Synthetic Strategies for this compound Derivatives

More recent synthetic methodologies focus on novel catalytic systems and strategic bond formations to access complex derivatives of this compound efficiently.

Copper-Catalyzed Hydroxylation in Analog Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for C-O bond formation. A novel synthetic route for Roflumilast, a phosphodiesterase-4 inhibitor, utilizes a copper-catalyzed hydroxylation to construct the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. researchgate.net The synthesis starts from 4-hydroxy-3-iodobenzoic acid. researchgate.net While the specific details of the copper-catalyzed hydroxylation step in this exact sequence are part of a broader synthetic description, the general principle involves the copper-mediated coupling of an aryl halide with a hydroxide source. researchgate.netresearchgate.netrsc.orgorganic-chemistry.org This strategy is valuable for introducing hydroxyl groups onto aromatic rings, which can then be further functionalized. For instance, various copper/ligand systems have been developed for the hydroxylation of (hetero)aryl halides under relatively mild conditions, demonstrating broad applicability for synthesizing phenol (B47542) derivatives. researchgate.netrsc.orgorganic-chemistry.org

Alkylation Approaches for Substituted this compound Derivatives

Alkylation is a fundamental strategy for introducing substituents onto the aromatic ring of this compound precursors. As described previously (Section 2.1.3), the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid involves a key alkylation step. google.com

In this approach, a 3-halo-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol (B32771) and a base (e.g., sodium hydride or potassium hydride) in a solvent like DMSO or DMF. google.com The reaction conditions typically involve heating to between 60°C and 110°C for several hours to ensure the complete formation of the ether linkage, yielding 3-cyclopropylmethoxy-4-hydroxybenzaldehyde with high yields (82-92%). google.com This intermediate is then carried forward through difluoromethylation and oxidation to the final substituted benzoic acid derivative. google.com This alkylation strategy demonstrates a reliable method for building complexity on the phenolic precursor before the introduction of the difluoromethoxy group.

Table 2: Alkylation of Hydroxybenzaldehyde Derivatives

| Starting Material | Alkylating Agent | Base/Solvent | Temperature | Product | Yield/Purity | Source |

|---|---|---|---|---|---|---|

| 3-Chloro-4-hydroxybenzaldehyde | Cyclopropylmethanol | Sodium hydride / DMSO | 110°C | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | 91% / 95% | google.com |

| 3-Bromo-4-hydroxybenzaldehyde | Cyclopropylmethanol | Potassium hydride / Acetone | 70°C | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | 80% / 92.5% | google.com |

Amide Coupling Reactions in the Context of this compound Chemistry

Amide coupling reactions are a cornerstone in the synthesis of derivatives of this compound, particularly in the pharmaceutical industry. These reactions involve the formation of an amide bond between the carboxylic acid group of this compound and an amine. This process is fundamental for assembling complex molecules, including active pharmaceutical ingredients. acs.orgsci-hub.st

A variety of coupling reagents can be employed to facilitate this transformation. Common examples include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and minimize side reactions. googleapis.com The choice of coupling agent and reaction conditions, such as the solvent and temperature, is critical for achieving high yields and purity of the desired amide product. googleapis.com For instance, the synthesis of Roflumilast, a phosphodiesterase type 4 (PDE4) inhibitor, utilizes an efficient amide coupling of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. thieme-connect.comresearchgate.net

The strategic use of amide coupling extends to the creation of compound libraries for drug discovery. By reacting this compound or its derivatives with a diverse collection of amine monomers, researchers can rapidly generate a wide array of novel compounds for biological screening. acs.orgsci-hub.st This approach has been successful in identifying potent and selective inhibitors for various therapeutic targets. acs.org

Optimization of Synthetic Conditions for this compound Production

The industrial production of this compound necessitates the optimization of synthetic protocols to ensure cost-effectiveness, high product quality, and minimal environmental impact.

Reaction Selectivity and Yield Enhancement in this compound Synthesis

Achieving high selectivity and yield is a primary goal in the synthesis of this compound. The introduction of the difluoromethoxy group is a critical step that can be accomplished through various methods, including the reaction of a suitable precursor with difluoromethylating agents. rsc.org The choice of reagents and reaction conditions plays a significant role in preventing the formation of undesired byproducts. For example, in the synthesis of related compounds, the use of specific catalysts and control of reaction temperature can prevent unwanted side reactions like decarboxylation.

The following table summarizes different reaction conditions and their impact on yield in related syntheses, illustrating the importance of optimization.

| Entry | Solvent | Heating Method | Yield (%) |

| 1 | Water | Reflux | 21 |

| 2 | Water | Microwave | 76 |

| 3 | Ethanol | Reflux | 47 |

| 4 | Ethanol | Microwave | 29 |

| Table adapted from a study on the optimization of a multi-component reaction, highlighting how solvent and heating methods can dramatically affect product yield. researchgate.net |

Purification Techniques for this compound and Intermediates

The purification of this compound and its synthetic intermediates is essential to meet the stringent purity requirements for its applications, especially in the pharmaceutical field. Common purification techniques include recrystallization, column chromatography, and washing with appropriate solvents. thieme-connect.com

Recrystallization is a widely used method for purifying the final product and its solid intermediates. google.com The choice of solvent or solvent system is critical for obtaining high purity crystals. For instance, a mixture of toluene (B28343) and sherwood oil has been used for the recrystallization of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. google.com

For intermediates that are liquids or difficult to crystallize, column chromatography using adsorbents like silica (B1680970) gel is often employed. googleapis.com However, this method can be less suitable for large-scale industrial production. google.com Therefore, developing purification strategies that avoid column chromatography is a key consideration for process optimization. This can involve techniques like washing the crude product with specific solutions to remove impurities or using alternative adsorbents. google.com In some cases, the product can be isolated by filtration after adjusting the pH of the reaction mixture to precipitate the desired acid. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance safety. acs.orgjcdronline.org In the context of this compound synthesis, several strategies can be employed to align with these principles.

Another important aspect is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org This can be achieved by designing more efficient synthetic routes that minimize the formation of byproducts. The use of catalytic reactions, for instance, is often more atom-economical than stoichiometric reactions.

The reduction of derivatives and protecting groups is also a core principle of green chemistry. acs.org This simplifies the synthetic process, reduces waste, and can lead to cost savings. Additionally, the selection of reagents to minimize waste and avoid hazardous materials is crucial. For example, using sodium chlorite for oxidation instead of chromium-based reagents eliminates heavy metal waste. The avoidance of hazardous reagents like carbon monoxide gas or strong oxidizers also improves the safety profile of the synthesis.

Reactivity and Reaction Mechanisms of 4 Difluoromethoxy Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is the primary site of reactivity in 4-(difluoromethoxy)benzoic acid, exhibiting characteristic reactions of aromatic carboxylic acids. Its reactivity is influenced by the presence of the electron-withdrawing difluoromethoxy group on the aromatic ring, which enhances the acidity of the carboxyl proton compared to unsubstituted benzoic acid. scbt.com

The carboxyl group readily undergoes reactions such as:

Proton Donation: As an acid, it donates a proton in the presence of a base.

Nucleophilic Acyl Substitution: The carboxyl group is a key functional handle for synthesis. It can be converted into a variety of derivatives through nucleophilic acyl substitution. A prominent example is its use in amide bond formation (amidation). This reaction is fundamental to its application as an intermediate in the synthesis of complex pharmaceutical molecules, such as Roflumilast and the corrector molecule ABBV/GLPG-2222. chemicalbook.comacs.org In these syntheses, the carboxylic acid is typically activated and then reacted with an amine to form a stable amide linkage.

Esterification: It can react with alcohols under acidic conditions to form esters.

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol, although this requires strong reducing agents.

The predictable reactivity of the carboxylic acid group allows for its selective transformation even in the presence of other potentially reactive sites on the molecule. chinesechemsoc.org

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Amidation | Amine, Coupling Agents (e.g., EDC, HOBt) | Carboxamide | Key step in synthesizing pharmaceutical compounds. chemicalbook.comacs.org |

| Esterification | Alcohol, Acid Catalyst | Ester | Standard derivatization of the carboxyl group. |

| Acid-Base Reaction | Base | Carboxylate Salt | Basic property of a carboxylic acid. scbt.com |

Transformations Involving the Difluoromethoxy Group

While generally considered a stable moiety that enhances the metabolic stability of molecules, the difluoromethoxy group (-OCF₂H) is not completely inert. chemimpex.com Under specific, forceful conditions, it can participate in chemical transformations.

Research has shown that the difluoromethoxy group can act as a "pseudohalogen" and be displaced in nucleophilic aromatic substitution reactions. researchgate.net In studies involving substituted nitrobenzenes, the -OCF₂H group was replaced by an amino group when treated with ammonia (B1221849) at high temperatures (80-160°C) and pressures. researchgate.netnuph.edu.ua This study revealed that the reactivity of the difluoromethoxy group in these nucleophilic substitutions is lower than that of a fluorine atom but significantly higher than that of a chlorine atom at the same position on the aromatic ring. researchgate.net

The difluoromethoxy group is often incorporated into molecules in pharmaceutical and agrochemical research to enhance biological activity and improve properties like solubility and stability. chemimpex.commdpi.comnih.gov Its ability to act as a hydrogen bond donor also influences its interaction with biological targets. rsc.org

Aromatic Ring Reactivity and Substitution Patterns

Further substitution on the benzene (B151609) ring of this compound is governed by the electronic effects of the two existing substituents: the carboxylic acid group and the difluoromethoxy group.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature (both by induction and resonance).

Difluoromethoxy Group (-OCF₂H): This group has a dual nature. The high electronegativity of the two fluorine atoms makes it strongly electron-withdrawing by induction, which deactivates the ring towards electrophilic attack. However, the oxygen atom's lone pairs can be donated into the ring via resonance, making it an ortho, para-director. beilstein-journals.org This is analogous to the behavior of halogens.

Stability Under Various Chemical Conditions

This compound is a solid that is generally stable under normal laboratory and storage conditions. fishersci.befishersci.comtcichemicals.com Safety data sheets consistently report its stability and recommend storage in a dry, cool, and well-ventilated place. fishersci.comtcichemicals.comfluorochem.co.uk

However, its stability is compromised under certain conditions. It is incompatible with strong oxidizing agents, which can lead to vigorous reactions. fishersci.befishersci.comtcichemicals.com

A significant and unusual instability has been identified concerning its thermal decomposition. Research has shown that difluoromethoxy arenes can undergo a glass-facilitated, autocatalytic thermal decomposition at temperatures much lower than expected. acs.org This highlights a potential incompatibility with glass reactors at elevated temperatures. acs.org

| Condition | Stability Profile | Source(s) |

|---|---|---|

| Normal Storage (Cool, Dry) | Stable | fishersci.befishersci.comtcichemicals.com |

| Presence of Strong Oxidizing Agents | Incompatible; may react | fishersci.befishersci.comtcichemicals.comtcichemicals.com |

| Elevated Temperature in Glass | Unstable; can undergo autocatalytic decomposition | acs.org |

Hazardous Decomposition Pathways

When subjected to high heat, this compound will decompose. The primary hazardous decomposition products are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF). fishersci.betcichemicals.comtcichemicals.comfishersci.com The formation of highly corrosive and toxic hydrogen fluoride gas is a significant hazard associated with the thermal breakdown of this and other fluorinated organic compounds. fishersci.comthermofisher.com

Of particular concern is the discovery of a unique decomposition pathway for difluoromethoxy arenes. The decomposition can be autocatalytic and is facilitated by contact with glass surfaces. acs.org Differential scanning calorimetry (DSC) studies showed that while difluoromethoxybenzene appeared stable in a gold-plated crucible, it exhibited a sharp exothermic decomposition in a glass capillary at a much lower temperature. acs.org The onset temperature of this decomposition shifted from 234°C to as low as 149°C as the heating rate was decreased, which is characteristic of an autocatalytic process. acs.org An isothermal test confirmed the decomposition event after 93 minutes at a temperature of only 130°C. acs.org This suggests that heating this compound in glass vessels carries a risk of a runaway reaction at temperatures significantly below its standard decomposition point.

Applications of 4 Difluoromethoxy Benzoic Acid As a Chemical Building Block

Role in Complex Molecule Synthesis

The structural motif of 4-(Difluoromethoxy)benzoic acid is integral to the creation of larger, more complex molecules. The difluoromethoxy group is an important substituent in medicinal chemistry, often used to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, its incorporation into a chromane (B1220400) ring system was a key step in the development of highly potent and efficacious correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. acs.org The synthesis of these complex molecules involves coupling the benzoic acid moiety with other intricate chemical structures, demonstrating its utility as a foundational component in multi-step synthetic pathways.

Contribution to Novel Chemical Entity Development

The use of this compound and its derivatives contributes significantly to the development of novel chemical entities (NCEs). The difluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group, while offering distinct electronic and steric properties. In the development of a series of CFTR correctors, the difluoromethoxy-substituted analog showed improved potency and clearance compared to its methoxy counterpart. acs.org This highlights how the strategic placement of the difluoromethoxy group, derived from precursors like this compound, can lead to the discovery of NCEs with superior pharmacological profiles.

Utilization in Pharmaceutical Intermediate Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceutically active compounds. The fluorinated benzene (B151609) ring structure is a key component in the creation of advanced drugs. nbinno.com Its derivatives are employed in the synthesis of inhibitors for enzymes like phosphodiesterase-4 (PDE4) and in the development of modulators for proteins such as the CFTR.

Derivatives of this compound are key intermediates in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors. acs.orgnih.govresearchgate.net PDE4 is an enzyme that metabolizes cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition can down-regulate inflammatory processes, making it a target for respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma. thieme-connect.comnih.govresearchgate.net The 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl) moiety is a core structure in many potent PDE4 inhibitors. acs.orgresearchgate.net

A prominent application of a derivative of this compound is in the synthesis of Roflumilast, a selective PDE4 inhibitor. thieme-connect.comresearchgate.net The key intermediate for this synthesis is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. thieme-connect.comnih.govgoogle.com Roflumilast is formally a benzamide (B126) created through the condensation of the carboxy group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the amino group of 3,5-dichloropyridin-4-amine. nih.gov Various synthetic routes have been developed to prepare this crucial intermediate, often starting from simpler precursors and introducing the cyclopropylmethoxy and difluoromethoxy groups in a stepwise manner. thieme-connect.comresearchgate.netgoogle.com

Table 1: Key Intermediates in Roflumilast Synthesis

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | C12H12F2O4 | Direct precursor to Roflumilast; undergoes amide coupling with 3,5-dichloropyridin-4-amine. thieme-connect.comnih.gov |

| 3,5-dichloropyridin-4-amine | C5H4Cl2N2 | Amine component that couples with the benzoic acid derivative to form the final amide bond in Roflumilast. nih.govgoogle.com |

| 4-hydroxy-3-iodobenzoic acid | C7H5IO3 | A starting material in an alternative, high-yield synthesis route for the key benzoic acid intermediate. thieme-connect.comresearchgate.net |

The core structure provided by this compound derivatives is central to the development of anti-inflammatory drugs. rsc.org As PDE4 inhibitors, compounds like Roflumilast exhibit anti-inflammatory activity by increasing intracellular cAMP levels, which in turn reduces the expression of inflammatory cytokines. nih.govnih.gov Research has also explored the anti-inflammatory and anti-fibrotic effects of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) itself, showing it can reduce lung inflammation and slow the progression of pulmonary fibrosis in preclinical models. mdpi.com The use of fluorinated building blocks is a common strategy in the synthesis of anti-inflammatory agents. ossila.com

The difluoromethoxy-substituted benzoic acid motif serves as a critical scaffold in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. acs.orgnih.gov CFTR correctors are molecules that aim to fix the misfolded CFTR protein caused by mutations like F508del, allowing it to be trafficked to the cell surface. nih.govnih.gov In the discovery of ABBV/GLPG-2222, a potent CFTR corrector, a structure containing a 7-(difluoromethoxy) group on a chromane ring attached to a benzoic acid was identified. acs.org The introduction of the difluoromethoxy group was found to provide an optimal balance of potency and clearance compared to other substituents like methoxy, fluoro, and trifluoromethyl groups. acs.org

Table 2: Impact of Chromane Ring Substituents on CFTR Corrector Potency

| Compound | 7-Position Substituent | Relative Potency | Key Findings |

| 15 | Methoxy | Baseline | Maintained activity and optimized ADME properties. acs.org |

| 17 | Fluoro | Maintained | Maintained potency and provided improved human hepatocyte clearance. acs.org |

| 19 | Trifluoromethyl | Improved | Led to improved potency and clearance compared to the methoxy analog. acs.org |

| 20 | Difluoromethoxy | Improved | Provided optimal overall benefits in terms of potency and low clearance. acs.org |

Precursor to Phosphodiesterase-4 (PDE4) Inhibitors

Application in Agrochemical Development

The difluoromethoxy functional group is of interest in agrochemical research due to its potential to influence the biological activity and physicochemical properties of a molecule, such as its metabolic stability and lipophilicity. However, the direct use of this compound as a foundational component for new agrochemicals is not prominently featured in current research.

Formulation of Herbicides and Pesticides

While various benzoic acid derivatives are utilized as herbicides, specific research detailing the incorporation of this compound into novel herbicide or pesticide formulations is scarce. A related compound, 2-Nitro-4-difluoromethoxybenzoic acid, has been mentioned in patent literature as an intermediate in the synthesis of benzoylcyclohexanediones, a class of compounds investigated for their herbicidal properties. This suggests that derivatives of this compound may serve as precursors, but direct application of the parent compound itself is not established.

Development of Fungicides

Similarly, in the realm of fungicide development, there is no substantial body of evidence pointing to the use of this compound as a key intermediate. The search for novel fungicidal agents is a continuous process in the agrochemical industry, but the contribution of this specific molecule to new active ingredients has not been detailed in the available scientific papers or patents.

Exploration in Material Science

The integration of fluorinated fragments into polymers and coatings is a known strategy for enhancing material properties, such as thermal stability, chemical resistance, and surface characteristics like hydrophobicity.

Polymers and Coatings with Enhanced Properties

Despite the potential benefits of the difluoromethoxy group, there is a lack of specific studies or patents that describe the use of this compound as a monomer or modifying agent in the synthesis of polymers or the formulation of coatings. While other benzoic acid derivatives, such as 4-hydroxybenzoic acid, are well-known precursors for high-performance polymers like liquid crystal polymers, the role of this compound in this field remains unexplored in the public record. Research into specialty coatings, where such fluorinated compounds might offer advantages, has also not yielded specific examples of its use.

Spectroscopic and Analytical Characterization in 4 Difluoromethoxy Benzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Difluoromethoxy)benzoic acid. Both ¹H and ¹³C NMR are instrumental in confirming the positions of the substituents on the benzoic acid core.

In ¹H NMR, the proton of the difluoromethoxy group (-OCHF₂) typically appears as a characteristic triplet. The aromatic protons on the benzene (B151609) ring exhibit splitting patterns consistent with a 1,4-disubstituted benzene ring. The acidic proton of the carboxylic acid group is also observable, though its chemical shift can be broad and concentration-dependent.

¹³C NMR provides further structural confirmation by identifying the carbon atoms in the molecule. Key signals include those for the difluoromethoxy carbon, the carboxylic acid carbon, and the distinct carbons of the aromatic ring.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies | Triplet (for -OCHF₂) |

| ¹H | Varies | Multiplets (for aromatic protons) |

| ¹H | Varies | Broad singlet (for -COOH) |

| ¹³C | Varies | Signal for -OCHF₂ carbon |

| ¹³C | Varies | Signal for -COOH carbon |

| ¹³C | Varies | Signals for aromatic carbons |

Note: Specific chemical shifts can vary depending on the solvent and instrument parameters.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Key absorptions include a broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching of the ether linkage and the C-F stretching of the difluoromethoxy group also give rise to distinct peaks in the fingerprint region of the spectrum.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid O-H | 2500-3300 | Broad, stretching vibration |

| Carbonyl C=O | ~1700 | Strong, sharp, stretching vibration |

| C-O Ether | Varies | Stretching vibration |

| C-F | Varies | Stretching vibration |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, ATR). nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular weight of 188.13 g/mol . nih.govavantorsciences.comsigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways may involve the loss of the carboxylic acid group or the difluoromethoxy group.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantitative analysis. avantorsciences.com Reversed-phase HPLC, often using a C18 column, is a common method for its analysis.

A typical mobile phase consists of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector, as the aromatic ring of the compound absorbs UV light. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For many research and commercial applications, a purity of ≥98.0% is required. sigmaaldrich.comsigmaaldrich.comtcichemicals.comtcichemicals.com

In some instances, HPLC is also used in the purification of derivatives of this compound. acs.org

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is another analytical technique used to determine the purity of this compound. avantorsciences.comtcichemicals.comchemimpex.com For GC analysis, the compound may need to be derivatized to increase its volatility and thermal stability. A common derivatization method is esterification of the carboxylic acid group.

The purity is determined by the relative peak area in the gas chromatogram. Commercial suppliers often specify a purity of at least 98.0% as determined by GC. avantorsciences.comtcichemicals.comtcichemicals.com

Other Advanced Analytical Techniques for this compound Characterization

Beyond the standard techniques, other advanced analytical methods can be utilized for a more comprehensive characterization of this compound.

Raman Spectroscopy : This technique provides complementary information to IR spectroscopy, particularly for the analysis of the aromatic ring and other non-polar bonds. nih.gov

Elemental Analysis : This method determines the percentage composition of carbon, hydrogen, and other elements in the compound, providing an empirical formula that can be compared with the theoretical formula.

X-ray Crystallography : For crystalline samples, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths and angles.

Computational Chemistry and Theoretical Studies of 4 Difluoromethoxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. For 4-(difluoromethoxy)benzoic acid, these calculations can elucidate characteristics such as molecular orbital energies, charge distribution, and molecular geometry, which in turn dictate its reactivity and physical properties. The electron-withdrawing nature of the difluoromethoxy (–OCF₂H) group, for instance, significantly influences the electronic properties of the benzoic acid core, increasing its acidity compared to analogs with electron-donating groups like methoxy (B1213986) (–OCH₃).

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its balance of accuracy and computational cost. mdpi.com DFT calculations are widely used to predict molecular-level descriptors that are crucial for understanding chemical behavior. mdpi.com

Key Applications of DFT include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Reaction Mechanism Studies: Investigating the energy profiles of chemical reactions, such as the decarboxylation of benzoic acid derivatives, by calculating the energies of reactants, transition states, and products. researchgate.netajgreenchem.com For example, studies on benzoic acid have used DFT at levels like B3LYP/LANL2DZ to model reaction pathways. researchgate.netajgreenchem.com

Prediction of Reactivity: Calculating descriptors like molecular orbital energies (HOMO/LUMO) and atomic charge distributions to identify reactive sites within the molecule. mdpi.com The difluoromethoxy group's impact on the electron density of the aromatic ring and carboxylic acid moiety can be precisely quantified.

Crystalline Stability Analysis: DFT can be employed to analyze the stability of different crystal polymorphs, which is a critical aspect in pharmaceutical development. mdpi.com

DFT has proven essential in drug design and mechanistic studies by providing precise information on electronic structures. mdpi.com

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the dynamic behavior of this compound and its interactions with its environment. These simulations can model how the molecule interacts with solvent molecules or biological targets like proteins.

For instance, studies on similar benzoic acid derivatives have used MD simulations to investigate their self-association behavior in various solvents. ucl.ac.uk Such studies can reveal the formation of hydrogen-bonded dimers or interactions with solvent molecules, which are crucial for understanding crystallization processes. ucl.ac.uk By applying these methods to this compound, one could predict its solubility and aggregation behavior, which are key properties for drug development. The simulations involve analyzing intermolecular distances and orientations to understand the dominant forces, such as hydrogen bonding and π-π stacking, that govern its interactions. ucl.ac.uk

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, computational methods are used to understand how structural modifications, particularly the presence of the difluoromethoxy group, affect biological activity. lookchem.com

The difluoromethoxy group is a bioisostere of other groups like methoxy or hydroxyl, but its unique electronic properties and ability to participate in hydrogen bonding can significantly enhance a molecule's potency and pharmacokinetic profile. Research has shown that incorporating a difluoromethoxy group can lead to improved biological activity. acs.org

A notable example comes from the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR). In SAR studies leading to the discovery of the clinical candidate ABBV/GLPG-2222, replacing a methoxy group with a difluoromethoxy group on a related chromane-benzoic acid scaffold resulted in improved potency and metabolic clearance. acs.orgnih.gov This highlights the strategic importance of this specific functional group in drug design. acs.orgnih.gov Similarly, SAR exploration of benzoic acid esters as potential PDE4 inhibitors for respiratory diseases has been a focus of research, where substitutions on the benzoic acid moiety are systematically evaluated to maximize potency. acs.orgresearchgate.net

Table 1: Impact of Functional Group Substitution in SAR Studies

| Parent Scaffold | Substitution at Position 7 | Relative Potency | Human Hepatocyte Clearance | Reference |

| Chromane-benzoic acid derivative | Methoxy (–OCH₃) | Baseline | Higher (less stable) | acs.org |

| Chromane-benzoic acid derivative | Difluoromethoxy (–OCF₂H) | Improved | Lower (more stable) | acs.org |

This table is a representative example based on findings for a related scaffold to illustrate the utility of the difluoromethoxy group in SAR.

Prediction of Spectroscopic Properties

Computational methods, especially DFT, are powerful tools for predicting the spectroscopic properties of molecules, which aids in their structural characterization. By calculating properties like vibrational frequencies or nuclear magnetic shieldings, researchers can generate theoretical spectra that can be compared with experimental data from techniques like FTIR, Raman, and NMR spectroscopy. ucl.ac.uk

For example, DFT calculations can predict the position of the carbonyl (C=O) stretching peak in the infrared spectrum of this compound. ucl.ac.uk Furthermore, detailed computational studies on substituted benzoic acid esters have used DFT to understand and predict ¹H NMR chemical shifts, which can sometimes deviate from simple empirical predictions. researchgate.net The agreement between calculated and experimental spectra provides confidence in the determined molecular structure and conformation. ucl.ac.ukresearchgate.net The PubChem database lists experimental Raman spectral data for this compound, which can serve as a benchmark for such theoretical predictions. nih.gov

Advanced Research Directions and Future Perspectives for 4 Difluoromethoxy Benzoic Acid

Novel Derivatization and Functionalization Strategies

The carboxylic acid group of 4-(difluoromethoxy)benzoic acid serves as a versatile handle for a wide array of chemical modifications. Novel derivatization strategies are being explored to generate new chemical entities with tailored properties. These strategies primarily involve transformations of the carboxyl group into esters, amides, and more complex heterocyclic systems.

Amide and Ester Formation: Standard coupling reactions to form amides and esters are fundamental derivatization techniques. These reactions can introduce a vast range of functional groups, altering the molecule's polarity, solubility, and biological activity. For instance, coupling with various amines or alcohols can generate libraries of compounds for screening purposes.

Hydrazide-Hydrazone Derivatives: The synthesis can proceed by converting the carboxylic acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form 4-(difluoromethoxy)benzohydrazide. This intermediate can then be reacted with various aromatic aldehydes to yield Schiff bases (hydrazones). This approach allows for the introduction of a second aromatic moiety, significantly expanding the chemical space.

Heterocyclic Scaffolds (e.g., Oxadiazoles): The benzohydrazide (B10538) intermediate is also a key precursor for synthesizing heterocyclic derivatives. For example, oxidative cyclization of hydrazones can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. These five-membered heterocyclic rings are known to be metabolically stable and can act as bioisosteres for ester and amide groups, often leading to improved pharmacological profiles.

These derivatization pathways enable medicinal chemists to fine-tune the molecule's structure to optimize interactions with biological targets.

Exploration of New Therapeutic Areas

The this compound scaffold is a key component in several molecules under investigation for new therapeutic applications, leveraging the advantageous properties conferred by the difluoromethoxy group.

One significant area of research is in the treatment of fibrotic diseases. A derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) , has been studied for its potential to treat idiopathic pulmonary fibrosis (IPF). nbinno.com Research has shown that DGM can inhibit the epithelial-mesenchymal transition (EMT), a key process in the development of fibrosis. nbinno.com It achieves this by reducing the phosphorylation of Smad2/3, thereby blocking the TGF-β/Smad signaling pathway, which is a critical driver of fibrosis. nbinno.com In in-vitro studies using A549 lung cells, DGM inhibited the expression of fibrosis markers like α-SMA and collagen I while increasing the expression of E-cadherin. nbinno.com

Another promising therapeutic application is in the treatment of cystic fibrosis. The compound ABBV/GLPG-2222 , which contains a 7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid core, has been identified as a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov The difluoromethoxy group was found to provide an optimal balance of low Log D, high potency, and low clearance compared to other substituents like methoxy (B1213986) or trifluoromethyl groups. nih.gov This compound was significantly more potent than the existing drug Lumacaftor in cellular assays. nih.gov

| Derivative Compound | Therapeutic Area | Mechanism of Action | Key Findings |

|---|---|---|---|

| 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) | Pulmonary Fibrosis | Inhibition of TGF-β/Smad signaling pathway, blocking epithelial-mesenchymal transition (EMT) | Reduced expression of fibrosis markers (α-SMA, collagen I) in vitro; reduced lung inflammation and fibrosis in animal models. nbinno.com |

| ABBV/GLPG-2222 | Cystic Fibrosis | Potent corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Showed >25-fold higher potency than Lumacaftor and demonstrated low clearance across multiple species. nih.gov |

Innovative Applications in Agrochemical Design

The incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical research, often leading to enhanced efficacy, metabolic stability, and target binding affinity. nih.govresearchgate.net The difluoromethoxy group, in particular, is a valuable substituent for modifying the physicochemical properties of potential herbicides, fungicides, and insecticides.

While specific commercial agrochemicals based on this compound are not prominent, the structural motif is highly relevant. The development of pesticides frequently involves fluoro-functionalized aromatic compounds. nih.gov For example, difluoromethoxybenzene derivatives have been patented for their use as insecticides. The stability of the C-F bond makes organofluorine compounds robust against environmental and enzymatic degradation, which can lead to longer-lasting efficacy. nih.gov

Future research in this area could involve using this compound as a scaffold to design new agrochemicals. By creating ester or amide derivatives, researchers can develop pro-herbicides or pro-fungicides that release the active component after application. The difluoromethoxy group can help optimize uptake and transport within the target pest or plant, potentially leading to more effective and selective crop protection agents.

Sustainable Synthesis and Green Chemistry Innovations

The growing emphasis on environmental responsibility in the chemical industry is driving innovation in the synthesis of important building blocks like this compound. researchgate.net Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netpharmaffiliates.com

Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Newer, more sustainable methods are being explored. For instance, a patented method for synthesizing the related compound 3-cyclopropyl methoxy-4-(difluoromethoxy)benzoic acid starts from 3-nitro-4-hydroxybenzoic acid ester and proceeds through steps including alkylation, reduction, diazotization, hydrolysis, and deprotection. nih.gov While complex, such routes are being optimized to improve yields and reduce environmental impact.

Future innovations may draw from other areas of benzoic acid synthesis:

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a sustainable alternative to traditional chemical synthesis. nih.gov For example, microbial synthesis has been successfully used to produce 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine under mild conditions, avoiding high temperatures and toxic catalysts. nih.gov Adapting such pathways for fluorinated precursors could represent a significant green chemistry advancement.

Solvent-Free Reactions: Techniques like grinding or milling can facilitate chemical reactions without the need for solvents, which are a major source of industrial waste. researchgate.net Applying these mechanochemical methods to the synthesis or derivatization of this compound could drastically reduce the environmental footprint of the process. nih.gov

Advanced Material Science Applications

Fluorinated organic compounds are of great interest in material science due to the unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and distinct electronic characteristics. nbinno.com this compound, as a fluorinated building block, has significant potential for creating novel, high-performance materials.

Liquid Crystals: Fluorinated benzoic acids are known to be used in the formation of supramolecular liquid crystals. The polarity and rigidity of the benzoic acid core, combined with the properties of the difluoromethoxy group, could be exploited to design new liquid crystalline materials with specific phase behaviors and electro-optical properties for use in displays and sensors.

High-Performance Polymers: The carboxylic acid functionality allows this compound to be used as a monomer in polymerization reactions. Incorporation of this fluorinated monomer into polymer chains (e.g., polyesters or polyamides) can enhance properties such as thermal stability, chemical inertness, and surface energy (hydrophobicity). nbinno.com These advanced polymers could find applications in demanding environments, such as in the aerospace or electronics industries. nbinno.com The electron-withdrawing nature of the difluoromethoxy group can also be used to tune the dielectric properties of materials for applications in electronics. nbinno.com

Bio-conjugation and Prodrug Design with this compound Scaffolds

Prodrug design is a powerful strategy to overcome undesirable pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. google.comfishersci.com The carboxylic acid group of this compound is an ideal anchor for creating prodrugs.

By converting the carboxylic acid into an ester or amide, it can be linked to a promoiety—a carrier molecule that is cleaved in vivo by enzymes (like esterases or amidases) to release the active parent drug. researchgate.net This approach can be used to:

Enhance Solubility: Attaching a hydrophilic promoiety, such as a polyethylene (B3416737) glycol (PEG) chain or an amino acid, can significantly increase the aqueous solubility of a drug, which is crucial for parenteral formulations. nih.gov

Improve Permeability: For oral drugs, increasing lipophilicity can enhance absorption across the gastrointestinal tract. Linking the acid to a lipophilic group can improve its ability to cross cell membranes.

Achieve Targeted Delivery: A promoiety can be designed to be recognized by specific enzymes or transporters that are concentrated in a particular tissue or cell type, thereby targeting the drug to its site of action and reducing systemic toxicity.

Bio-conjugation involves linking the this compound scaffold to larger biomolecules, such as peptides or antibodies. This strategy is employed in targeted drug delivery, where the benzoic acid derivative acts as a linker or payload, to be delivered specifically to cancer cells or other pathological sites.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(Difluoromethoxy)benzoic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or oxidation reactions. For example, halogenated precursors (e.g., 4-chloro derivatives) can undergo difluoromethoxy group introduction via reactions with difluoromethylating agents (e.g., ClCF₂O−) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction optimization includes temperature control (e.g., 60–80°C), stoichiometric balancing, and monitoring via TLC/HPLC .

- Key Considerations : Impurity profiles are minimized by stepwise purification (e.g., recrystallization or column chromatography). Yields are improved by slow reagent addition and inert atmospheres to prevent side reactions .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., difluoromethoxy at C4) and aromatic proton splitting patterns.

- HPLC-MS : Verifies molecular weight (188.13 g/mol) and purity (>95%).

- Melting Point Analysis : Consistent with literature values (169–171°C) to validate crystallinity .

- Data Table :

| Property | Value | Technique |

|---|---|---|

| Molecular Formula | C₈H₆F₂O₃ | MS |

| Melting Point | 169–171°C | DSC/TGA |

| Purity | ≥95% | HPLC |

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Lipophilicity : LogP ~1.8 (calculated), enhancing membrane permeability.

- Acidity : pKa ~2.9 (carboxylic acid group), influencing solubility in buffered solutions.

- Thermal Stability : Decomposes above 250°C, requiring storage at 2–8°C for long-term stability .

Advanced Questions

Q. How does the difluoromethoxy group influence the compound's pharmacological profile, particularly in bioavailability and target interactions?

- Mechanistic Insight : The difluoromethoxy group (-OCF₂H) increases lipophilicity, improving blood-brain barrier penetration. Its electron-withdrawing nature modulates aromatic ring electron density, enhancing binding to enzymes like cyclooxygenase (COX) or phosphodiesterases (PDEs). In vitro assays (e.g., COX-2 inhibition) show IC₅₀ values comparable to NSAIDs, validated via competitive binding studies .

- Methodological Approach : Use radiolabeled analogs (³H/¹⁴C) to quantify receptor binding affinity (Kd) in cell membranes. Molecular docking simulations (e.g., AutoDock) predict binding poses with catalytic sites .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case Study : Discrepancies in anti-inflammatory activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., cell type, LPS concentration). Reproducibility is ensured by:

Standardizing cell lines (e.g., RAW 264.7 macrophages).

Validating compound stability in culture media via LC-MS.

Including positive controls (e.g., indomethacin) .

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates.

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate hepatic metabolism (CYP450 isoforms) and toxicity (e.g., Ames test).

- Metabolite Identification : GLORYx predicts Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid).

- Validation : Compare in vitro microsomal assays (e.g., human liver microsomes) with computational results to refine models .

Q. What are the challenges in synthesizing derivatives like 4-(Difluoromethoxy)benzoyl chloride?

- Synthetic Hurdles :

- Reactivity Control : Thionyl chloride (SOCl₂) reacts vigorously with the difluoromethoxy group, requiring low temperatures (-20°C) to avoid decomposition.

- Purification : Distillation under reduced pressure (0.1 mmHg) isolates the acyl chloride, with yields ~60–70% .

- Alternative Routes : Use Appel reaction (CCl₄/PPh₃) for milder conditions .

Comparative Structural Analysis

Q. How do substituent variations (e.g., Cl, Br) alter reactivity and bioactivity compared to this compound?

- Case Examples :

- 4-Chloro-2-(difluoromethoxy)benzoic acid : Higher electrophilicity enhances enzyme inhibition (e.g., PDE-IV IC₅₀ = 12 nM vs. 45 nM for parent compound).

- 4-Bromo analogs : Increased steric hindrance reduces metabolic clearance (t₁/₂ ~8h vs. 5h) .

- Methodology : SAR studies via Hammett plots correlate substituent σ values with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.